REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[n:4]1[n:5][cH:6][cH:7][cH:8]1.[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:9][CH2:10][CH2:11][CH2:12][Li:13].[CH:14]([O:15][B:18]1[O:19][C:20]([CH3:25])([CH3:26])[C:21]([CH3:23])([CH3:24])[O:22]1)([CH3:16])[CH3:17]>>[CH2:1]([CH2:2][CH3:3])[n:4]1[n:5][cH:6][cH:7][c:8]1[B:18]1[O:19][C:20]([CH3:25])([CH3:26])[C:21]([CH3:23])([CH3:24])[O:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCn1cccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OB1OC(C)(C)C(C)(C)O1
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Name
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Type
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product
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Smiles
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CCCn1nccc1B1OC(C)(C)C(C)(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |